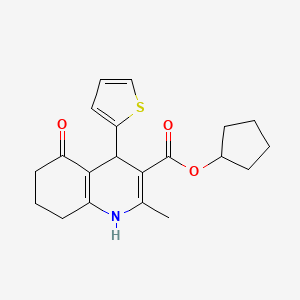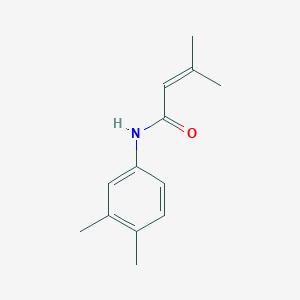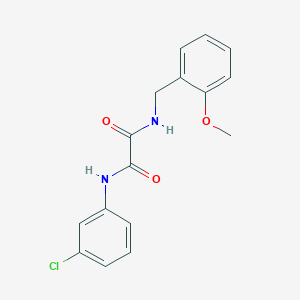
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine, also known as DMBCMC or o-desmethyltramadol, is a synthetic compound that belongs to the class of opioids. It is a modified form of tramadol, which is a commonly prescribed pain medication. DMBCMC has been the subject of scientific research due to its potential therapeutic effects and its mechanism of action on the human body.
作用机制
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for the perception of pain. It also increases the release of dopamine, a neurotransmitter that is associated with pleasure and reward. This dual mechanism of action provides relief from pain and produces a feeling of well-being.
Biochemical and Physiological Effects:
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has been shown to have a number of biochemical and physiological effects on the human body. It has been found to increase the levels of endorphins, which are natural painkillers produced by the body. It also reduces the levels of stress hormones such as cortisol, which can have a positive effect on mood and anxiety.
实验室实验的优点和局限性
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has several advantages for use in laboratory experiments. It has a high potency and can be synthesized in large quantities. It also has a relatively low toxicity and is stable under normal laboratory conditions. However, its use in laboratory experiments is limited by its classification as a controlled substance, which requires special permits and regulations.
未来方向
There are several potential future directions for research on N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine. One area of interest is its potential use as a treatment for depression and anxiety disorders. It has been shown to have an antidepressant effect in animal studies and may have similar effects in humans. Another area of interest is its potential use in the treatment of chronic pain, particularly in patients who are resistant to other forms of pain medication. Further research is needed to fully understand the therapeutic potential of N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine and its mechanism of action on the human body.
In conclusion, N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine is a synthetic compound that has been the subject of scientific research due to its potential therapeutic effects and its mechanism of action on the human body. It has shown promise as a pain medication and for the treatment of opioid addiction, with a lower risk of dependence and withdrawal symptoms. Further research is needed to fully understand its therapeutic potential and its limitations for use in laboratory experiments.
合成方法
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine is synthesized by the reaction of 2,3-dimethoxybenzaldehyde with N-methylcyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting compound is then purified by column chromatography to obtain the final product.
科学研究应用
N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has been studied for its potential use as a pain medication and for the treatment of opioid addiction. It has been shown to have a similar analgesic effect as tramadol, but with a lower risk of dependence and withdrawal symptoms. N-(2,3-dimethoxybenzyl)-N-methylcyclohexanamine has also been found to have a lower potential for abuse compared to other opioids such as morphine and oxycodone.
属性
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-17(14-9-5-4-6-10-14)12-13-8-7-11-15(18-2)16(13)19-3/h7-8,11,14H,4-6,9-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQFUCKZHJZHSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)OC)OC)C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2,3-dimethoxyphenyl)methyl]-N-methylcyclohexanamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-methoxyphenoxy)acetyl]-4-(3-phenylpropyl)piperazine oxalate](/img/structure/B5216055.png)
![methyl 2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]butanoate](/img/structure/B5216063.png)
![7-[(dimethylamino)methyl]-6-hydroxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile hydrochloride](/img/structure/B5216072.png)
![2-[(2-bromobenzyl)thio]-N'-(1-methyl-4-piperidinylidene)acetohydrazide](/img/structure/B5216078.png)
![6-[4-(aminocarbonyl)-1-piperidinyl]-N-methyl-N-(2-quinolinylmethyl)nicotinamide](/img/structure/B5216084.png)
![N,N'-1,2-phenylenebis[2-(3-oxo-1,2,3,4-tetrahydro-2-quinoxalinyl)acetamide]](/img/structure/B5216087.png)
![1-[6-(1-azepanyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-4-(2-pyridinyl)-4-piperidinol](/img/structure/B5216095.png)
![4-[3-(diethylamino)propyl]-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5216104.png)
![3-ethyl-5-{2-[2-(4-methoxyphenoxy)ethoxy]-5-nitrobenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5216118.png)
![N-[1-methyl-1-(4-methylphenyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5216125.png)
![N-(3,4-dichlorophenyl)-2-{[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5216134.png)
